Texanol - 77-68-9

Texanol

Catalog Number: EVT-3552984
CAS Number: 77-68-9
Molecular Formula: C12H24O3
Molecular Weight: 216.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999)
Source and Classification

Texanol is derived from the self-condensation of dry isobutyraldehyde in the presence of sodium isobutoxide as a catalyst. This process emphasizes minimizing environmental impact through controlled emissions due to its low volatility. Texanol falls under the category of ester alcohols and is classified as a low toxicity chemical that is biodegradable .

Synthesis Analysis

Methods and Technical Details

The synthesis of Texanol involves a continuous manufacturing process characterized by several key steps:

  1. Self-Condensation: Dry isobutyraldehyde undergoes self-condensation in an enclosed system.
  2. Catalysis: Sodium isobutoxide serves as the catalyst for this reaction.
  3. Purification: The resulting mixture undergoes multiple purification steps, including water washing and distillation, to achieve high purity levels (typically above 99%) .

The synthesis conditions can vary, but typical parameters include maintaining temperatures between 150°C to 250°C and pressures from 0.1 to 2.0 MPa during the reaction phase .

Molecular Structure Analysis

Structure and Data

Texanol's molecular structure features a branched-chain configuration with three methyl groups and two hydroxyl groups attached to a central carbon chain, along with an isobutyrate ester group. The structural representation can be summarized as follows:

  • Molecular Formula: C12H24O3C_{12}H_{24}O_{3}
  • Molecular Weight: 216.32 g/mol
  • Melting Point: -50°C
  • Boiling Point: 254°C
  • Density: 0.95 g/cm³ at 20°C
  • Flash Point: 120°C (open cup) .
Chemical Reactions Analysis

Reactions and Technical Details

Texanol participates in various chemical reactions typical for ester alcohols:

  1. Hydrolysis: Under acidic or basic conditions, Texanol can be hydrolyzed back into its constituent acids.
  2. Esterification: It can react with alcohols to form esters.
  3. Transesterification: Texanol can also engage in transesterification reactions with other alcohols or acids .

These reactions are significant in assessing its behavior in different formulations, particularly within paint systems.

Mechanism of Action

Process and Data

In latex paint formulations, Texanol acts primarily as a coalescing agent by temporarily softening the polymer particles within the latex during application. This process allows for improved film formation as the polymer chains gain mobility, enabling them to coalesce into a continuous film upon drying. The effectiveness of Texanol is influenced by factors such as temperature and humidity during application .

Studies indicate that Texanol enhances scrub resistance and washability of paints, making it a valuable component in achieving durable coatings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Color: Colorless
  • Odor: Mild
  • Vapor Pressure: 0.013 mbar at 20°C
  • Water Solubility: 858 mg/L at 18-22°C
  • Octanol/Water Partition Coefficient: 3.47 at 25°C .

These properties highlight Texanol's suitability for use in waterborne coatings while ensuring low environmental impact due to its low volatility.

Applications

Scientific Uses

Texanol is predominantly utilized in:

  • Latex Paints: As a coalescing agent that enhances film integrity.
  • Coatings Industry: Improving performance properties such as scrub resistance.
  • Pesticides: Included as an inert ingredient under regulatory frameworks due to its low toxicity profile .

Research continues to explore Texanol's interactions within various formulations to optimize its effectiveness across different substrates and environmental conditions.

Synthesis and Industrial Production Methodologies

Historical Development of Texanol Synthesis Pathways

Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, TMPD-MIB) originated from efforts to optimize coalescent agents for latex paints. Early synthesis relied on the Tishchenko reaction, where isobutyraldehyde underwent aldol condensation under basic catalysts to form 2,2,4-trimethyl-3-hydroxypentaldehyde, followed by Cannizzaro disproportionation. This route suffered from low selectivity (∼70%) and significant byproducts like trimethylpentanediol diisobutyrate [1] [3]. The 1960s saw a shift toward catalytic esterification, combining diol precursors (e.g., 2,2,4-trimethyl-1,3-pentanediol) with isobutyric acid. However, diol availability constraints spurred the development of integrated "one-pot" methods, directly converting isobutyraldehyde to Texanol via sequential aldol condensation, hydrolysis, and esterification [1].

A breakthrough emerged with heterogeneous catalysis. Chinese patents (e.g., CN100361955C) introduced hydrotalcite (Mg₆Al₂(CO₃)(OH)₁₆·4H₂O) and zinc-aluminum oxides, enabling fixed-bed continuous production and eliminating corrosive homogeneous catalysts like sodium hydroxide [3]. By the 2000s, alkali metal alkoxides (e.g., sodium methoxide) became industry standards, achieving yields >95% through optimized reaction cascades [1].

Table 1: Evolution of Texanol Synthesis Methods

EraMethodCatalyst SystemYieldKey Limitations
1950–1960sTishchenko ReactionNaOH/KOH65–70%High diisobutyrate byproduct
1970–1990sDirect EsterificationH₂SO₄/TsOH75–80%Diol synthesis complexity
2000s–PresentIntegrated One-PotNaOCH₃/Hydrotalcite92–96%Catalyst recycling needs

Catalytic Esterification Processes for Large-Scale Manufacturing

Modern Texanol production predominantly employs one-pot catalytic systems. As detailed in patent CN101948386A, isobutyraldehyde first undergoes aldol condensation using sodium methoxide (0.5–1.5 wt%) at 80–120°C, forming isobutyraldehyde dimer. Subsequent hydrolysis yields 2,2,4-trimethyl-3-hydroxypentaldehyde, which is esterified in situ with excess isobutyraldehyde (acting as solvent) to produce Texanol [1]. Critical parameters include:

  • Stoichiometric Control: A 3:1 molar ratio of isobutyraldehyde to catalyst ensures complete dimer transformation.
  • Temperature Staging: Aldol condensation at 110°C, followed by esterification at 60°C, minimizes thermal degradation.
  • Catalyst Selection: Sodium ethoxide or tert-butoxide in alcoholic solvents (e.g., methanol) enhances solubility and activity [1].

Heterogeneous catalysis enables continuous production. Patent CN100361955C utilizes hydrotalcite in fixed-bed reactors, where vaporized isobutyraldehyde flows over the catalyst at 100–150°C. This eliminates post-reaction catalyst neutralization and reduces wastewater generation by 40% compared to homogeneous processes [3]. Eastman Chemical’s commercial operations combine reactor design with real-time monitoring, ensuring >99.5% isobutyraldehyde conversion and Texanol selectivity of 93–96% [5].

Table 2: Industrial Catalytic Processes for Texanol

Process TypeCatalystTemperaturePressureConversionSelectivity
Homogeneous (Batch)Sodium methoxide60–120°CAtmospheric98.2%95.1%
Heterogeneous (Fixed-Bed)Zinc-Aluminum oxide120–150°C0.1–0.5 MPa99.5%93.8%
Hybrid (One-Pot)NaOCH₃/Hydrotalcite80–110°CAtmospheric99.1%96.3%

Byproduct Management and Yield Optimization Strategies

The primary byproducts in Texanol synthesis are heavy esters (e.g., diisobutyrates) and aldol condensation residues. Heavy esters form via over-esterification at temperatures >130°C or prolonged reaction times. Patent CN101948386A mitigates this through:

  • Distillation Control: Vacuum distillation (10–15 mmHg) separates Texanol (boiling point 255°C) from high-boiling diesters (>300°C).
  • Catalyst Modulation: Lowering sodium methoxide concentrations to 0.8 wt% reduces diester yield from 8% to <2% [1].
  • Recycle Streams: Unreacted isobutyraldehyde is recovered and reintroduced, boosting overall atom economy to ∼90% [1].

Water management is critical during hydrolysis. Residual water hydrolyzes Texanol back to diol and acid, curtailing yields. Modern plants employ azeotropic distillation with toluene or cyclohexane, reducing water content to <500 ppm [3]. Thermodynamic optimization via reaction calorimetry identifies ideal thermal profiles, suppressing side reactions like the Cannizzaro pathway [3].

Eastman’s yield-enhancement strategies include:

  • Catalyst Recycling: Hydrotalcite catalysts are regenerated via calcination at 450°C, maintaining >90% activity over 10 cycles.
  • Flow Reactor Design: Pulsed-flow systems enhance mass transfer, reducing reaction time by 30% [5].These innovations elevate annual global production capacity to ∼200,000 metric tons, with Europe holding a dominant market share [2].

Table 3: Major Byproducts and Mitigation Strategies

ByproductFormation CauseMitigation StrategyImpact on Yield
Diisobutyrate EstersOver-esterificationTemperature control (<110°C); catalyst dilutionReduces yield by 5–8%
Hydrolysis ResiduesWater contaminationAzeotropic distillation; molecular sievesLowers yield by 3–5%
Aldol TrimersExcess isobutyraldehydePrecise stoichiometry; staged feedingMinimal (<1%)

Comprehensive Compound Index

Properties

CAS Number

77-68-9

Product Name

Texanol

IUPAC Name

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3

InChI Key

DAFHKNAQFPVRKR-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O

Solubility

Solubility in water, g/100ml: 2

Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O

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